molecular formula C15H15Y B075056 tris(cyclopenta-1,3-diene);yttrium(3+) CAS No. 1294-07-1

tris(cyclopenta-1,3-diene);yttrium(3+)

Cat. No.: B075056
CAS No.: 1294-07-1
M. Wt: 284.18 g/mol
InChI Key: OLQIFTSPAVIXCQ-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)yttrium(III) (Cp₃Y, CAS 1294-07-1) is an organometallic compound where yttrium in the +3 oxidation state is coordinated to three cyclopentadienyl (Cp) ligands. With a molecular formula of C₁₅H₁₅Y and a molecular weight of 284.19 g/mol, it exhibits a melting point of 295°C and a boiling point of 41.5°C at 760 mmHg . Cp₃Y is air- and moisture-sensitive, requiring storage under inert conditions. It serves as a precursor in atomic layer deposition (ALD) for yttrium oxide (Y₂O₃) thin films and as a catalyst in polymerization reactions, such as methyl methacrylate (MMA) and diethyl vinylphosphonate (DEVP) homopolymerization .

Properties

IUPAC Name

cyclopenta-1,3-diene;yttrium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQIFTSPAVIXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Y+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926396
Record name Yttrium tricyclopenta-2,4-dien-1-ide
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Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294-07-1
Record name Tris(η5-2,4-cyclopentadien-1-yl)yttrium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1294-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yttrium tricyclopenta-2,4-dien-1-ide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(η5-cyclopenta-2,4-dien-1-yl)yttrium
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Preparation Methods

Metathesis Reaction with Alkali Metal Cyclopentadienides

The most widely documented method for synthesizing YCp₃ involves a metathesis reaction between yttrium(III) chloride (YCl₃) and sodium cyclopentadienide (NaCp) in an anhydrous tetrahydrofuran (THF) solvent. The reaction proceeds as follows:

YCl3+3NaCpYCp3+3NaCl\text{YCl}3 + 3 \text{NaCp} \rightarrow \text{YCp}3 + 3 \text{NaCl}

Key Conditions :

  • Stoichiometry : A 1:3 molar ratio of YCl₃ to NaCp ensures complete substitution of chloride ligands.

  • Solvent : THF is preferred due to its ability to dissolve both reactants and stabilize intermediate species.

  • Atmosphere : Reactions are conducted under inert argon or nitrogen to prevent oxidation or hydrolysis.

  • Temperature : Room temperature (20–25°C) suffices, though slight heating (40–50°C) may accelerate the reaction.

Product Isolation :
Post-reaction, the mixture is filtered to remove NaCl byproducts, and the solvent is evaporated under reduced pressure. The residual solid is purified via sublimation at 200°C under vacuum, yielding off-white to yellow crystals with ≥98% purity.

Alternative Synthesis Using Grignard Reagents

While less common, Grignard reagents such as cyclopentadienylmagnesium bromide (CpMgBr) can also be employed:

YCl3+3CpMgBrYCp3+3MgBrCl\text{YCl}3 + 3 \text{CpMgBr} \rightarrow \text{YCp}3 + 3 \text{MgBrCl}

Advantages :

  • Higher reactivity of CpMgBr may reduce reaction times.

  • Suitable for large-scale production due to easier handling of Grignard solutions.

Challenges :

  • Requires stringent moisture control to prevent decomposition of CpMgBr.

  • Residual magnesium salts complicate purification.

Purification and Characterization

Sublimation

YCp₃’s thermal stability allows sublimation at 200°C under vacuum, a critical step for removing volatile impurities (e.g., unreacted Cp ligands). This process enhances purity to >99.9% for metal-organic chemical vapor deposition (MOCVD) applications.

Analytical Validation

Titration :
Yttrium content is quantified via complexometric titration, with acceptable ranges between 30.7–31.9%. Deviations indicate incomplete ligand substitution or contamination.

Spectroscopic Methods :

  • NMR Spectroscopy : ¹H NMR in deuterated THF confirms the presence of Cp ligands (δ 5.2–5.8 ppm for η⁵-C₅H₅).

  • Elemental Analysis : Matches theoretical values for C (63.4%), H (5.3%), and Y (31.3%).

Physical Properties :

PropertyValueSource
Melting Point296°C (decomposes)
Sublimation Temperature200°C (392°F)
Molecular Weight284.19 g/mol
AppearanceOff-white to brown powder

Challenges and Mitigation Strategies

Moisture and Oxygen Sensitivity

YCp₃ is highly sensitive to air and moisture, necessitating storage in sealed glass or metal containers under argon. Exposure to humidity triggers hydrolysis, forming yttrium hydroxides and cyclopentadiene.

Impurity Control

Residual chloride ions from incomplete metathesis can degrade ALD-derived Y₂O₃ films. Recrystallization from hexane or toluene minimizes ionic contaminants.

Industrial-Scale Production

Ereztech’s manufacturing protocol emphasizes:

  • Batch Reactors : 10–100 L reactors with mechanical stirring for uniform mixing.

  • Quality Assurance : Each batch undergoes titration and elemental analysis to meet ≥98% purity standards.

  • Packaging : Sealed ampules or bubblers to prevent decomposition during transport.

Applications in Thin-Film Deposition

YCp₃’s utility in ALD is well-documented. At 175–250°C, it reacts with water to form cubic Y₂O₃ films on silicon substrates. Key performance metrics include:

  • Film Smoothness : Root-mean-square roughness <1 nm at ≤250°C.

  • Purity : Carbon and hydrogen impurities <0.5 at% .

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentadienyl)yttrium(III) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in various chemical reactions. The cyclopentadienyl ligands stabilize the yttrium center, allowing it to participate in reactions that form yttrium-containing products. The molecular targets and pathways involved depend on the specific application, such as the formation of thin films or the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Substituted Cyclopentadienyl Yttrium Complexes

The electron-donating substituents on Cp ligands significantly influence the physical properties, stability, and applications of yttrium complexes. Key examples include:

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Applications Notable Properties
Cp₃Y C₁₅H₁₅Y 284.19 Solid ALD precursor, polymerization catalyst High air sensitivity, moderate volatility
Y(MeCp)₃ (Methyl) (CH₃C₅H₄)₃Y 326.00 Yellow crystals ALD/CVD of Y₂O₃, microelectronics Higher vapor pressure than Cp₃Y
Y(iPrCp)₃ (Isopropyl) (C₃H₇C₅H₄)₃Y 410.43 Yellow powder High-precision ALD, semiconductor films Enhanced thermal stability
Y(nBuCp)₃ (n-Butyl) C₂₇H₃₉Y 452.50 Liquid Research synthesis Water-reactive, flammable

Substituent Effects :

  • Volatility : Methyl and isopropyl derivatives exhibit higher vapor pressures than Cp₃Y, making them superior for vapor deposition techniques .
  • Thermal Stability : Bulky substituents (e.g., iPr) improve thermal stability, reducing decomposition during ALD .
  • Reactivity : n-Butyl-substituted Y(nBuCp)₃ is liquid and highly reactive with water, necessitating stringent handling protocols .

Comparison with Other Lanthanide and Actinide Cyclopentadienyl Complexes

Lanthanide Analogues :
  • Cp₃Sm (Samarium) : Used in catalytic applications, but Sm(III) complexes are less redox-active than Y(III) due to lanthanide contraction effects .
  • Cp₃Er (Erbium) : Exhibits similar ALD utility but requires higher deposition temperatures compared to Y(MeCp)₃ .
Actinide Analogues :
  • This enables direct synthesis of Th(II) from Th(IV) precursors .
  • Cp₃U (Uranium): U(III)/U(II) reduction potentials are less negative than Th analogues, reflecting differences in actinide redox behavior .

Redox Trends :

  • Yttrium complexes lack accessible +2 oxidation states, unlike Th and U, limiting their redox versatility .

Comparison with Non-Cyclopentadienyl Yttrium Compounds

Compound Key Differences from Cp₃Y Applications
Yttrium(III) acetylacetonate Non-volatile, requires higher ALD temperatures Thin-film doping, chemical synthesis
Yttrium(III) oxide (Y₂O₃) Non-organometallic, stable in air Optics, ceramics
Yttrium(III) chloride (YCl₃) Ionic bonding, water-soluble Precursor for yttrium metal production

Advantages of Cp₃Y :

  • Superior volatility for ALD compared to non-Cp precursors.
  • Tunable reactivity via ligand substitution.

Catalytic Performance

  • Polymerization : Cp₃Y outperforms lutetium analogues in MMA polymerization due to yttrium’s intermediate ionic radius, balancing Lewis acidity and coordination flexibility .
  • ALD/CVD : Y(MeCp)₃ achieves uniform Y₂O₃ films at lower temperatures (250–300°C) than Cp₃Y, attributed to its lower melting point and enhanced vapor pressure .

Stability and Reactivity

  • Air Sensitivity : All Cp-based yttrium complexes degrade upon air exposure, but Y(iPrCp)₃’s bulkier ligands slow oxidation compared to Cp₃Y .
  • Hydrolytic Stability : Y(nBuCp)₃ reacts violently with water, releasing flammable gases, whereas Y(MeCp)₃ shows slower hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for preparing Tris(cyclopentadienyl)yttrium(III) with high purity and yield?

  • Methodological Answer : Synthesis should be conducted under rigorously dry, inert conditions (e.g., argon or nitrogen atmosphere) due to the compound’s reactivity with moisture and air . Use Schlenk-line techniques or gloveboxes for handling. Cyclopentadienyl ligands (CpH) are typically reacted with yttrium halides (e.g., YCl₃) in anhydrous tetrahydrofuran (THF) or diethyl ether. Post-synthesis, purify via sublimation or recrystallization, and confirm purity using elemental analysis and NMR spectroscopy. Ensure stoichiometric control to avoid ligand disproportionation .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing Tris(cyclopentadienyl)yttrium(III)?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves molecular geometry, bond lengths, and coordination environment. Single-crystal XRD is preferred for structural elucidation .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) confirm ligand integrity and detect impurities.
  • Fourier-Transform Infrared (FTIR) : Identifies Y–C bonding modes (400–600 cm⁻¹) and cyclopentadienyl ring vibrations .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways under inert atmospheres.

Q. What safety protocols are critical for handling Tris(cyclopentadienyl)yttrium(III) in laboratory settings?

  • Methodological Answer :

  • Storage : Seal in flame-resistant containers under inert gas (argon) and store at –20°C to minimize degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-resistant lab coats, and safety goggles. Employ fume hoods for manipulations.
  • Emergency Measures : For spills, neutralize with dry sand or vermiculite; avoid water due to pyrophoric reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to model the electronic structure of Tris(cyclopentadienyl)yttrium(III)?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, ligand field effects, and redox potentials. Compare computed bond lengths/angles with XRD data to validate models. Software like Gaussian or ORCA can simulate NMR chemical shifts and vibrational spectra, aiding assignments . Address discrepancies by adjusting basis sets (e.g., LANL2DZ for yttrium) or solvation models.

Q. What experimental strategies resolve contradictions in reported thermal stability data for Tris(cyclopentadienyl)yttrium(III)?

  • Methodological Answer : Discrepancies often arise from variations in sample purity, heating rates, or atmospheric conditions. Standardize testing by:

  • Controlled Atmosphere TGA : Compare stability under argon vs. nitrogen.
  • Isothermal Gravimetry : Measure decomposition kinetics at fixed temperatures.
  • Post-TGA Analysis : Use XRD or SEM to identify decomposition byproducts (e.g., Y₂O₃) . Replicate studies using identical synthetic batches to isolate variables.

Q. What challenges arise when using Tris(cyclopentadienyl)yttrium(III) in atomic layer deposition (ALD), and how can process parameters be optimized?

  • Methodological Answer : Challenges include low vapor pressure and precursor decomposition. Mitigate via:

  • Vapor Pressure Enhancement : Ligand modification (e.g., methylcyclopentadienyl derivatives) or co-sublimation with donor ligands (e.g., TMEDA) .
  • ALD Cycle Optimization : Adjust pulse times (e.g., 1–5 s for precursor, 10–30 s for purge) and substrate temperatures (150–300°C). Monitor film growth with in-situ quartz crystal microbalance (QCM) .

Methodological Considerations for Research Design

  • Reproducibility : Document synthetic conditions (solvent purity, inert gas flow rates) and instrument calibration details .
  • Data Validation : Cross-reference spectroscopic data with computational models to confirm assignments .
  • Ethical Compliance : Obtain institutional approval for hazardous material protocols and disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tris(cyclopenta-1,3-diene);yttrium(3+)
Reactant of Route 2
tris(cyclopenta-1,3-diene);yttrium(3+)

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